Dichloroglyoxime chemical and physical properties
Dichloroglyoxime chemical and physical properties
An In-depth Technical Guide to Dichloroglyoxime (B20624): Properties, Synthesis, and Applications
Introduction
Dichloroglyoxime (CAS No. 2038-44-0) is a versatile chemical compound with significant utility across various scientific disciplines, including organic synthesis, coordination chemistry, and analytical chemistry.[1][2] Its unique structure and reactivity make it a valuable precursor for the synthesis of complex nitrogen-rich heterocyclic compounds, which are often key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and key applications of dichloroglyoxime for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Dichloroglyoxime is typically a white to orange or green crystalline powder.[2][3] It is soluble in polar organic solvents.[3] A summary of its core physical and chemical properties is presented below.
Table 1: General Chemical and Physical Properties of Dichloroglyoxime
| Property | Value | Source(s) |
| CAS Number | 2038-44-0 | [2][3][4] |
| Molecular Formula | C₂H₂Cl₂N₂O₂ | [2][4][5] |
| Molecular Weight | 156.95 g/mol | [1][2][4][5] |
| Appearance | White, orange, or green crystalline powder | [2] |
| Melting Point | 200-204 °C[1][2][3]; 213 °C (decomposes)[3][6][7][8] | [1][2][3][6][7][8] |
| Boiling Point | 335 °C | [3][7][8][9] |
| Density | 1.80 g/cm³ | [3][7][8][9] |
| Flash Point | 156 °C | [3][7][8][9] |
| pKa (Predicted) | 3.45 ± 0.10 | [3][8] |
| Storage | Room temperature, in a cool, dark, dry place under inert gas | [1][4] |
Table 2: Computed and Spectral Properties
| Property | Value | Source(s) |
| IUPAC Name | (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride | [5] |
| InChI | InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1+,6-2+ | [3][5] |
| XLogP3 | 2.0 | [9] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 155.9493327 Da | [5] |
| Polar Surface Area | 65.2 Ų | [5] |
Molecular Structure
The structure of dichloroglyoxime features a central carbon-carbon single bond, with each carbon atom double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group and a chlorine atom.
Experimental Protocols
Synthesis Methodologies
Dichloroglyoxime is primarily synthesized from glyoxime (B48743). Both traditional and modern, safer methods are employed.
4.1.1. Traditional Synthesis: Chlorination with Elemental Chlorine
This method involves the direct reaction of glyoxime with elemental chlorine gas.[10]
-
Materials: Glyoxime, 95% ethanol (B145695), chlorine gas.
-
Protocol:
-
Suspend glyoxime (e.g., 17.6 g) in 95% ethanol in a reaction vessel.[1]
-
Cool the suspension to a low temperature, typically between -20 °C and -30 °C.[1] Maintaining this temperature is crucial for stabilizing the monochloroglyoxime intermediate, which allows for a near-quantitative conversion.[1]
-
Bubble elemental chlorine gas through the stirred suspension for approximately 30 minutes.[1][10]
-
After the reaction is complete, evaporate the ethanol under reduced pressure.
-
Wash the resulting crystals with a suitable solvent, such as chloroform, to purify the product.
-
Isolate the dichloroglyoxime product by filtration. Yields for this method are reported to be in the range of 77% to 97%.[1][10]
-
4.1.2. Chlorine Gas-Free Synthesis: Using N-Chlorosuccinimide (NCS)
To avoid the hazards associated with handling elemental chlorine gas, a safer "greener" method using N-chlorosuccinimide (NCS) has been developed.[10][11][12]
-
Materials: Glyoxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF), lithium chloride (LiCl).
-
Protocol:
-
Dissolve glyoxime in DMF.
-
Add NCS to the solution. NCS is a solid, making it easier and safer to handle than chlorine gas.[10]
-
Allow the reaction to proceed. A previously reported version of this method resulted in an inseparable complex of dichloroglyoxime and DMF.[10]
-
To obtain pure dichloroglyoxime, perform a workup using lithium chloride.[10][11] This improved method avoids the need for recrystallization from hazardous solvents like toluene.[10]
-
This procedure provides dichloroglyoxime in high purity with yields comparable to the traditional chlorine gas method.[10][11][12]
-
4.1.3. Alternative Synthesis: Using Oxone® and HCl
Another method avoids chlorine gas by using potassium monoperoxysulfate (commercially known as Oxone®) and concentrated hydrochloric acid.[13][14]
-
Materials: Glyoxime, dimethylformamide (DMF), concentrated hydrochloric acid, potassium monoperoxysulfate (Oxone®), diethyl ether.
-
Protocol:
-
Prepare a solution of concentrated hydrochloric acid in DMF.[13][14]
-
Slowly add potassium monoperoxysulfate to the mixed solution and stir at room temperature for approximately 2 hours to complete the chlorination reaction.[13][14]
-
Add distilled water to the reaction mixture.
-
Extract the product using an organic solvent, such as diethyl ether.[13][14]
-
Wash the extracted organic layer with an aqueous HCl solution and brine, then dry it with a drying agent like MgSO₄.[13][14]
-
Perform vacuum distillation to obtain the final solid product with high purity (>99%) and high yield (~90%).[14]
-
Analytical and Characterization Methods
Several analytical techniques are crucial for confirming the purity, structure, and properties of dichloroglyoxime and its derivatives.
-
Titration: Purity of dichloroglyoxime is often determined by titration, with assays typically showing ≥98% purity.[1][2]
-
X-ray Diffraction (XRD): Single-crystal XRD is a powerful technique used to determine the precise three-dimensional atomic structure of crystalline dichloroglyoxime and its metal complexes.[1] For instance, a cocrystal of dichloroglyoxime was found to crystallize in a triclinic system with a P-1 space group.[1]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used to confirm the chemical structure of synthesized dichloroglyoxime.[12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1] Techniques such as Fast Atom Bombardment (FAB) can be used for analyzing polar and non-volatile compounds like dichloroglyoxime.[1]
-
Differential Scanning Calorimetry (DSC): DSC analysis is used to study the thermal properties of dichloroglyoxime, such as its melting point and decomposition temperature.[12]
Applications in Research and Development
Dichloroglyoxime is a key building block and reagent in multiple areas of chemical research and development.
-
Organic Synthesis: It is a fundamental precursor for synthesizing nitrogen-rich heterocyclic compounds like tetrazoles and furazans, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1][2]
-
Coordination Chemistry: Dichloroglyoxime acts as a versatile ligand, forming stable complexes with various transition metals, including nickel, cobalt, and copper.[1] These complexes are investigated for their potential in catalysis and advanced materials science.[1][2]
-
Analytical Chemistry: It serves as an effective chelating agent for the detection and quantification of metal ions, particularly nickel and palladium, in various samples.[2]
-
Biochemical Research: Studies have shown that dichloroglyoxime can act as a reversible, uncompetitive inhibitor of the enzyme lysozyme, making it a useful tool for studying enzyme kinetics and inhibition mechanisms.[1]
-
Antimicrobial Agent: The compound exhibits antimicrobial properties, which are attributed to its ability to chlorinate proteins and react with components of bacterial cell walls.[1][4] It is also used as a high-efficiency industrial fungicide.[3][8]
Safety and Handling
According to Safety Data Sheets (SDS), dichloroglyoxime is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[15]
-
Handling: Handle in a well-ventilated place.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses or face shield, and a dust respirator if aerosol generation is possible.[15][16] Avoid contact with skin, eyes, and clothing.[15][16]
-
Storage: Store in a tightly closed container in a cool, dark, and dry place.[1][16] It is recommended to store under an inert gas as the material may be moisture sensitive.[4]
-
First Aid: In case of inhalation, move to fresh air.[15][16] For skin contact, wash off with soap and plenty of water.[15] For eye contact, rinse cautiously with water for several minutes.[15][16] If swallowed, rinse mouth with water and seek medical attention.[15][16]
This guide provides a foundational understanding of dichloroglyoxime for professionals in research and drug development. For specific applications and handling procedures, always refer to the latest Safety Data Sheet and relevant published literature.
References
- 1. Dichloroglyoxime|2038-44-0|Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dichloroglyoxime [chembk.com]
- 4. Dichloroglyoxime | 2038-44-0 | FD151247 | Biosynth [biosynth.com]
- 5. Dichloroglyoxime | C2H2Cl2N2O2 | CID 135507761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dichloroglyoxime | 2038-44-0 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cas 2038-44-0,Dichloroglyoxime | lookchem [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - A Chlorine Gas-Free Synthesis of Dichloroglyoxime - American Chemical Society - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. KR20180032345A - Preparation method for high purity and high yield dichloroglyoxime - Google Patents [patents.google.com]
- 14. KR101845624B1 - Preparation method for high purity and high yield dichloroglyoxime - Google Patents [patents.google.com]
- 15. angenechemical.com [angenechemical.com]
- 16. tcichemicals.com [tcichemicals.com]
